6-Chloropyridine-2-carbonitrile chemical properties and structure
6-Chloropyridine-2-carbonitrile chemical properties and structure
An In-depth Technical Guide to 6-Chloropyridine-2-carbonitrile: Properties, Reactivity, and Applications
Abstract
This guide provides a comprehensive technical overview of 6-Chloropyridine-2-carbonitrile, a pivotal heterocyclic building block in modern chemistry. It details the compound's chemical and physical properties, molecular structure, and spectroscopic characteristics. The document explores its chemical reactivity, focusing on the strategic importance of the chlorine and nitrile functional groups. Key synthetic transformations, such as nucleophilic aromatic substitution and nitrile group manipulations, are discussed with mechanistic insights. Furthermore, this guide highlights its critical role in drug discovery and materials science, particularly in the synthesis of kinase inhibitors. Safety protocols, handling procedures, and experimental methodologies are also provided for researchers, scientists, and drug development professionals.
Introduction
6-Chloropyridine-2-carbonitrile, also known as 2-Chloro-6-cyanopyridine or 6-Chloropicolinonitrile, is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in organic synthesis.[1] The pyridine scaffold is a "privileged structure" in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[2] The specific arrangement of a chloro substituent and a nitrile group on the pyridine ring in 6-Chloropyridine-2-carbonitrile imparts unique reactivity, making it a valuable precursor for creating complex molecular architectures.
The chlorine atom at the C6 position serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, a reactivity pattern enhanced by its position ortho to the ring's nitrogen atom.[3][4] Simultaneously, the nitrile group at the C2 position acts as a powerful electron-withdrawing group that further activates the ring for substitution, and it can be readily transformed into other functional groups such as amines, amides, or carboxylic acids. This dual functionality makes 6-Chloropyridine-2-carbonitrile a strategic starting material in the synthesis of pharmaceutical agents, particularly kinase inhibitors for targeted cancer therapy, and other functional materials.[5][6]
This document serves as a technical guide for professionals in the chemical and pharmaceutical sciences, offering in-depth information on the compound's structure, properties, synthesis, reactivity, and applications, grounded in authoritative scientific data.
Chemical Identity and Physicochemical Properties
The fundamental properties of 6-Chloropyridine-2-carbonitrile are summarized below. This data is essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Reference(s) |
| IUPAC Name | 6-chloropyridine-2-carbonitrile | [1] |
| Synonyms | 2-Chloro-6-cyanopyridine, 6-Chloropicolinonitrile | [1][7] |
| CAS Number | 33252-29-8 | [1][7][8] |
| Molecular Formula | C₆H₃ClN₂ | [1][7][8] |
| Molecular Weight | 138.55 g/mol | [1][8] |
| Appearance | White to off-white solid/powder | [9] |
| Melting Point | Data not consistently available; related isomers have varied MPs. | |
| Solubility | Low solubility in water; soluble in common organic solvents. | [9][10] |
| SMILES | n1c(Cl)cccc1C#N | [7] |
| InChIKey | PGZHSVWXFKKCNR-UHFFFAOYSA-N | [1][8] |
Molecular Structure and Crystallography
The structure of 6-Chloropyridine-2-carbonitrile consists of a pyridine ring substituted at the 2- and 6-positions. The nitrile group (-C≡N) is a linear, sp-hybridized moiety, while the chloro group is an electronegative halogen.
Caption: Molecular structure of 6-Chloropyridine-2-carbonitrile.
Crystal structure analysis reveals detailed information about its solid-state conformation.[1] The compound crystallizes in the P 1 21/n 1 space group.[1] Its crystal packing is characterized by intermolecular interactions, including offset face-to-face π-stacking and C—H···N interactions involving both the nitrile and pyridine nitrogen atoms.[1][11]
Crystal Data Summary:
-
Space Group: P 1 21/n 1[1]
-
Cell Dimensions:
Synthesis and Manufacturing
The synthesis of 6-Chloropyridine-2-carbonitrile can be achieved through various routes, often starting from pyridine or substituted pyridine precursors. One common strategy involves the chlorination of a corresponding pyridine N-oxide or hydroxypyridine, followed by cyanation.[12][13] The chlorination of 2-chloropyridine can also be used to produce 2,6-dichloropyridine, a related compound.[14]
Example Synthetic Protocol: From a Pyridine N-oxide Precursor
This protocol is a generalized procedure based on established methodologies for the synthesis of cyanopyridines from N-oxides.[12]
Objective: To synthesize 6-Chloropyridine-2-carbonitrile from a suitable N-oxide precursor.
Materials:
-
A suitable 6-chloropyridine-N-oxide derivative
-
Trimethylsilyl cyanide (TMSCN)
-
N,N-Dimethylcarbamoyl chloride or similar activating agent
-
Anhydrous acetonitrile (MeCN) or other aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve the 6-chloropyridine-N-oxide precursor and the activating agent (e.g., N,N-dimethylcarbamoyl chloride) in anhydrous acetonitrile.[12]
-
Addition of Cyanating Agent: Cool the mixture in an ice bath. Slowly add trimethylsilyl cyanide dropwise to the stirred solution via the dropping funnel over 30-45 minutes.[12]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.[12] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).[12]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[12] Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Isolation: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure 6-Chloropyridine-2-carbonitrile.[12]
Chemical Reactivity and Key Transformations
The synthetic utility of 6-Chloropyridine-2-carbonitrile stems from the distinct reactivity of its two functional groups.
Nucleophilic Aromatic Substitution (SNAr) at the C6 Position
The chlorine atom at the C6 position is highly susceptible to displacement by nucleophiles. This reactivity is driven by two main factors:
-
Activation by the Ring Nitrogen: The chlorine is ortho to the electronegative ring nitrogen, which stabilizes the negative charge in the intermediate Meisenheimer complex through induction.[3]
-
Activation by the Nitrile Group: The potent electron-withdrawing nitrile group at the C2 position further delocalizes the negative charge of the intermediate via resonance, significantly lowering the activation energy for the substitution reaction.[3]
Common nucleophiles include amines, alcohols, thiols, and carbanions, providing a gateway to a wide array of 6-substituted-2-cyanopyridines. This reaction is a cornerstone for building molecular diversity in drug discovery programs.[5]
Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr).
Transformations of the Nitrile Group
The nitrile group is a versatile functional handle that can be converted into several other groups:
-
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (via an intermediate amide).
-
Reduction: Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine (aminomethyl group).
-
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form fused heterocyclic systems, a common strategy in medicinal chemistry.[2]
These transformations, often performed after SNAr, allow for the creation of complex, multi-functionalized pyridine derivatives.
Applications in Research and Drug Development
6-Chloropyridine-2-carbonitrile is a highly valued building block in the pharmaceutical industry. Its structure is a key component in the synthesis of targeted therapeutics.
-
Kinase Inhibitors: Pyrido[2,3-d]pyrimidines, which can be synthesized from 6-Chloropyridine-2-carbonitrile, are privileged scaffolds for developing potent kinase inhibitors.[5] Kinases are critical enzymes in cell signaling pathways, and their dysregulation is implicated in diseases like cancer and inflammation.[5]
-
KRASG12C Inhibitors: Recently, derivatives of 1,2-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile have been developed as covalent inhibitors for the KRASG12C mutant protein, a key therapeutic target in non-small-cell lung cancer.[6]
-
General Medicinal Chemistry: The ability to easily modify both the 2- and 6-positions allows for the rapid generation of chemical libraries to screen for biological activity against various targets.[4]
Safety, Handling, and Storage
6-Chloropyridine-2-carbonitrile is a hazardous substance and must be handled with appropriate precautions.
-
Hazard Classifications: It is classified as harmful if swallowed, in contact with skin, or if inhaled.[15][16] It causes serious eye damage and skin irritation, and may cause respiratory irritation.[15][16]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, protective clothing, and eye/face protection (goggles and/or face shield).[15][16][17] Work should be conducted in a well-ventilated area or under a chemical fume hood.[16]
-
Handling: Avoid all personal contact, including inhalation of dust.[15] Do not eat, drink, or smoke when using this product.[15][16] Wash hands thoroughly after handling.[16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][10] Keep away from incompatible materials such as strong oxidizing agents.[9]
-
Spills and First Aid: In case of a spill, avoid generating dust, remove ignition sources, and clean up using appropriate procedures.[15] If contact occurs, seek immediate medical attention. For skin contact, wash off immediately with plenty of water.[10] For eye contact, rinse cautiously with water for several minutes.[16] If inhaled, move to fresh air.[10]
Conclusion
6-Chloropyridine-2-carbonitrile is a high-value chemical intermediate whose strategic importance is rooted in the tailored reactivity of its chloro and nitrile substituents. Its utility as a scaffold in the synthesis of complex heterocyclic systems, particularly for drug discovery, is well-established. The ability to perform selective nucleophilic aromatic substitutions and subsequent nitrile group transformations provides a robust platform for developing novel kinase inhibitors and other targeted therapeutics. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in research and development.
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